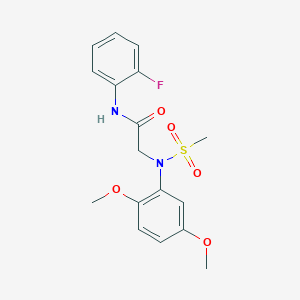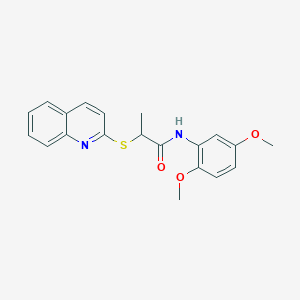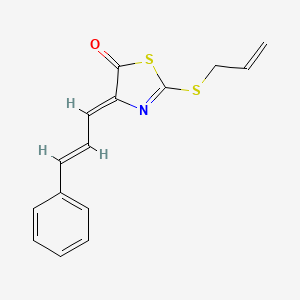![molecular formula C14H25N3 B5134306 N-[3-(1H-imidazol-1-yl)propyl]cyclooctanamine](/img/structure/B5134306.png)
N-[3-(1H-imidazol-1-yl)propyl]cyclooctanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1H-imidazol-1-yl)propyl]cyclooctanamine is a chemical compound that has gained significant attention from researchers due to its potential applications in scientific research. This compound is also commonly known as PACAP (pituitary adenylate cyclase-activating polypeptide) and is a neuropeptide that plays a crucial role in various physiological processes.
作用機序
N-[3-(1H-imidazol-1-yl)propyl]cyclooctanamine acts by binding to specific receptors on the cell surface, known as PAC1 receptors. This binding activates a signaling pathway that leads to the activation of adenylate cyclase, which in turn leads to the production of cyclic adenosine monophosphate (cAMP). The increase in cAMP levels leads to various downstream effects such as the activation of protein kinase A and the opening of ion channels.
Biochemical and Physiological Effects:
N-[3-(1H-imidazol-1-yl)propyl]cyclooctanamine has been shown to have various biochemical and physiological effects. It has been found to increase the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, leading to an improvement in cognitive function. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been found to have cardioprotective effects by reducing ischemia-reperfusion injury.
実験室実験の利点と制限
N-[3-(1H-imidazol-1-yl)propyl]cyclooctanamine has several advantages for laboratory experiments. It is a highly specific compound that can be used to target specific receptors and signaling pathways. It is also stable and can be easily synthesized in large quantities. However, one limitation of this compound is that it has poor solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several potential future directions for research on N-[3-(1H-imidazol-1-yl)propyl]cyclooctanamine. One area of interest is its potential use as a therapeutic agent for various neurological diseases. Another area of interest is its role in the regulation of circadian rhythms and sleep. Additionally, further research is needed to understand the full range of physiological effects of this compound and its potential applications in other areas of medicine.
合成法
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]cyclooctanamine involves the reaction of cyclooctanone with 3-(1H-imidazol-1-yl)propylamine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified using chromatographic techniques.
科学的研究の応用
N-[3-(1H-imidazol-1-yl)propyl]cyclooctanamine has been extensively studied for its potential applications in scientific research. It has been found to play a crucial role in various physiological processes such as neurotransmission, neuroprotection, and neuroregeneration. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
N-(3-imidazol-1-ylpropyl)cyclooctanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3/c1-2-4-7-14(8-5-3-1)16-9-6-11-17-12-10-15-13-17/h10,12-14,16H,1-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSYTZXCQRTFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199157 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B5134234.png)

![N-1,3-benzodioxol-5-yl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5134242.png)
![3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde](/img/structure/B5134253.png)
![4-[1-(4-chlorophenyl)-4,9-dioxo-3-phenyl-4,9-dihydro-2H-benzo[f]isoindol-2-yl]benzenesulfonamide](/img/structure/B5134262.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5134271.png)
![N-(5-isoquinolinylmethyl)-N-methyl-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5134281.png)

![1-[6-(2-naphthyloxy)hexyl]piperidine](/img/structure/B5134292.png)
![N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide](/img/structure/B5134293.png)
![3-{4-[(4-chlorophenyl)thio]butyl}-4(3H)-quinazolinone](/img/structure/B5134307.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5134309.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B5134315.png)